![molecular formula C22H25N3O5 B2893645 2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882361-88-8](/img/structure/B2893645.png)
2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an amino group, a pyrano group, a pyridine group, and a carbonitrile group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amino group could be introduced through amination, the pyrano group through a cyclization reaction, and the carbonitrile group through a nitrile addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrano and pyridine rings would likely contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amino, pyrano, pyridine, and carbonitrile groups. For example, the amino group could participate in acid-base reactions, the pyrano group in electrophilic aromatic substitution reactions, and the carbonitrile group in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of the polar amino and carbonitrile groups, and its melting and boiling points by the size and complexity of its structure .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
Synthesis and Structural Analysis : A related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7, 9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano, has been synthesized and its crystal structure analyzed via X-ray diffraction, highlighting its potential in structural chemistry research (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
One-Pot Synthesis Techniques : The compound was used in a one-pot three-component synthesis, demonstrating its utility in efficient chemical synthesis methodologies (Goudarziafshar, Moosavi-Zare, & Khazael, 2021).
Material Properties and Applications
Thermal Analysis and Device Fabrication : Pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups, which are structurally similar to the query compound, were analyzed for their thermal stability and used in device fabrication (El-Menyawy, Zedan, & Nawar, 2019).
Antimicrobial Activity and Docking Studies : A compound with a similar structure, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, demonstrated significant antimicrobial activities and was studied using molecular docking analysis, indicating its potential for biomedical applications (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).
Corrosion Inhibition
- Corrosion Inhibition Performance : Pyranopyrazole derivatives have been investigated as corrosion inhibitors, demonstrating the potential of such compounds in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).
Neurotropic Activity
- Neurotropic Properties : Diamino derivatives of pyrano[3,4-c]pyridines, which are chemically related to the query compound, have shown neurotropic properties, suggesting potential applications in neuropharmacology (Paronikyan, Dashyan, Dzhagatspanyan, Paronikyan, Nazaryan, Akopyan, Minasyan, Ayvazyan, Tamazyan, & Babaev, 2016).
Biological and Chemical Reactivity
- Synthesis and Biological Evaluation : Novel Schiff bases using derivatives structurally similar to the query compound have been synthesized and evaluated for their antimicrobial activity, demonstrating the compound's relevance in the development of new therapeutic agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. These could include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-5-29-16-7-6-14(11-17(16)28-4)19-15(12-23)21(24)30-18-10-13(2)25(8-9-27-3)22(26)20(18)19/h6-7,10-11,19H,5,8-9,24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTAUELURHXOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CCOC)N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide](/img/structure/B2893563.png)
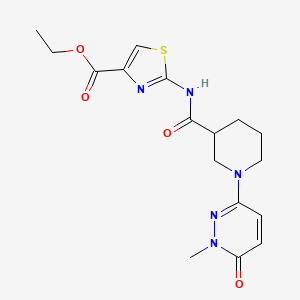

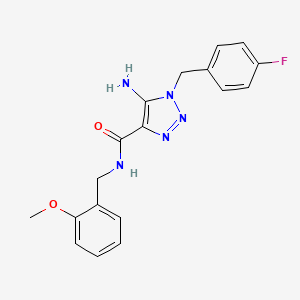
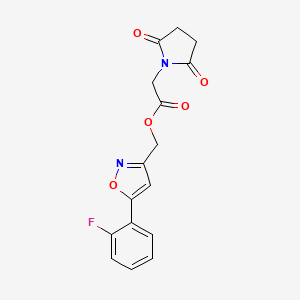
![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2893569.png)
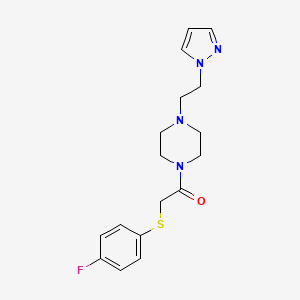
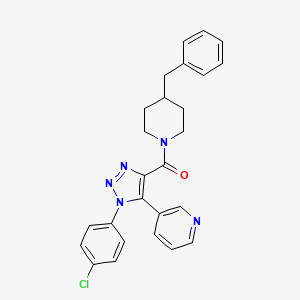

![2-{[1-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-N-(4-ethoxy-3-methoxybenzyl)propanamide](/img/structure/B2893576.png)



![1-benzyl-4-[(7H-purin-6-yl)amino]pyrrolidin-2-one](/img/structure/B2893584.png)